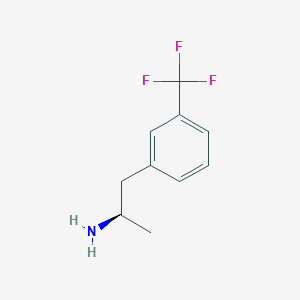

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane and its derivatives involves several steps, including the preparation of racemic mixtures, resolution of enantiomers, and specific reactions to introduce or modify functional groups. For example, racemic 2-trifluoromethyl-3-hydroxypropionic acid is prepared from 3,3,3-trifluoropropene in a multi-step process, with a resolution step to isolate the (R)- and (S)-enantiomers, demonstrating the complexity and precision required in synthetic organic chemistry (CHIMIA, 1996).

Molecular Structure Analysis

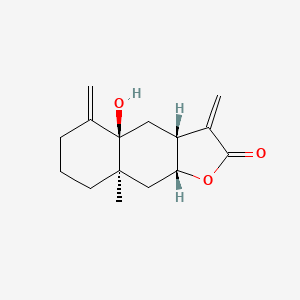

The molecular structure of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane is characterized by the presence of a trifluoromethyl group attached to a phenyl ring and an amino group attached to a propane chain. This structure has been studied using various analytical techniques, including X-ray crystallography, which helps in determining the chirality and conformation of the molecule. The assignment of chirality is crucial for understanding the molecule's interactions in biological systems and its synthetic utility as a building block (Russian Chemical Bulletin, 2005).

Chemical Reactions and Properties

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane undergoes various chemical reactions due to the reactivity of its amino and trifluoromethyl groups. These reactions include amide formation, coupling reactions, and transformations into different derivatives with potential biological activity. The synthesis of enantiopure derivatives through one-pot synthesis indicates the molecule's versatility as a precursor for more complex structures (Tetrahedron Letters, 2013).

Physical Properties Analysis

The physical properties of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration. Studies on the crystal structure and phase behavior under different conditions provide insight into its stability, polymorphism, and suitability for various applications (Crystal Growth & Design, 2014).

Chemical Properties Analysis

The chemical properties of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane are characterized by its reactivity and interactions with other molecules. Its trifluoromethyl group imparts unique electronic effects, influencing its reactivity patterns, while the amino group allows for further functionalization through various chemical reactions. These properties are essential for synthesizing pharmacologically active compounds and materials with specific functions (Journal of Fluorine Chemistry, 1997).

Applications De Recherche Scientifique

Doping Control

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane has been identified as a metabolite of benfluorex in human urine, which has implications for doping control in sports. Benfluorex, a drug used for metabolic disorders and as an anorectic drug, is prohibited due to its performance-enhancing properties. Detecting its metabolites, including (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, is crucial for maintaining integrity in sports (Thevis et al., 2011).

Immunosuppressive Activity

A study on 2-substituted 2-aminopropane-1,3-diols, including compounds similar to (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, found these compounds to have significant immunosuppressive activity. This finding has potential implications for organ transplantation and treatment of autoimmune diseases (Kiuchi et al., 2000).

Synthesis of Pharmaceutical Compounds

Research has demonstrated the utility of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane in the synthesis of important pharmaceuticals. For instance, it has been used in the asymmetric synthesis of drugs like (R,R)-formoterol and (R)-tamsulosin, which are used in respiratory and urological disorders (Ha et al., 2007).

Chemical Synthesis and Reactivity

In chemical synthesis, (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane has been a subject of interest. For example, its derivatives have been synthesized and studied for their protolytic and complexation properties, which are important for developing new materials and chemical processes (Korotaev et al., 2005).

Biological and Pharmacological Research

The compound has been used in pharmacological research to study various biological effects. For instance, its derivatives have been synthesized and tested for antitumor activity, providing valuable insights into potential cancer therapies (Isakhanyan et al., 2016).

Neuroscience and Psychopharmacology

In the field of neuroscience and psychopharmacology, research involving (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane has been conducted to understand the mechanisms of action of psychoactive substances and their effects on the brain (Zea‐Ponce et al., 2002).

Biocatalysis

The compound has been involved in studies focusing on biocatalysis, where researchers developed processes for the enantioselective production of related compounds using biological methods. Such studies are significant for sustainable and efficient chemical production (Chen et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as trifluoromethyl phenyl sulfone, have been reported to interact with arylthiolate anions .

Mode of Action

Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This suggests that ®-1-(3-Trifluoromethylphenyl)-2-aminopropane might have a similar mode of action.

Biochemical Pathways

The compound’s potential to form eda complexes and undergo set reactions suggests it might influence redox reactions and related biochemical pathways .

Result of Action

Its potential to undergo set reactions suggests it might influence the redox status of cells and potentially affect cellular functions .

Action Environment

Environmental factors such as light conditions could potentially influence the action, efficacy, and stability of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane, given its potential to undergo light-induced SET reactions .

Propriétés

IUPAC Name |

(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBHFBKZUPLWBD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862774 | |

| Record name | (S)-Norfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37577-22-3, 19036-73-8 | |

| Record name | Norfenfluramine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Norfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORFENFLURAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODG984O60W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B1253746.png)

![(1R,2R,5S,6R,7S,10R,11R,14S,16S)-5-[(1S)-1-[(2R,5S)-5-[(2R)-2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1253750.png)

![8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]phenothiazine-2,3-diol](/img/structure/B1253756.png)